Buparlisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

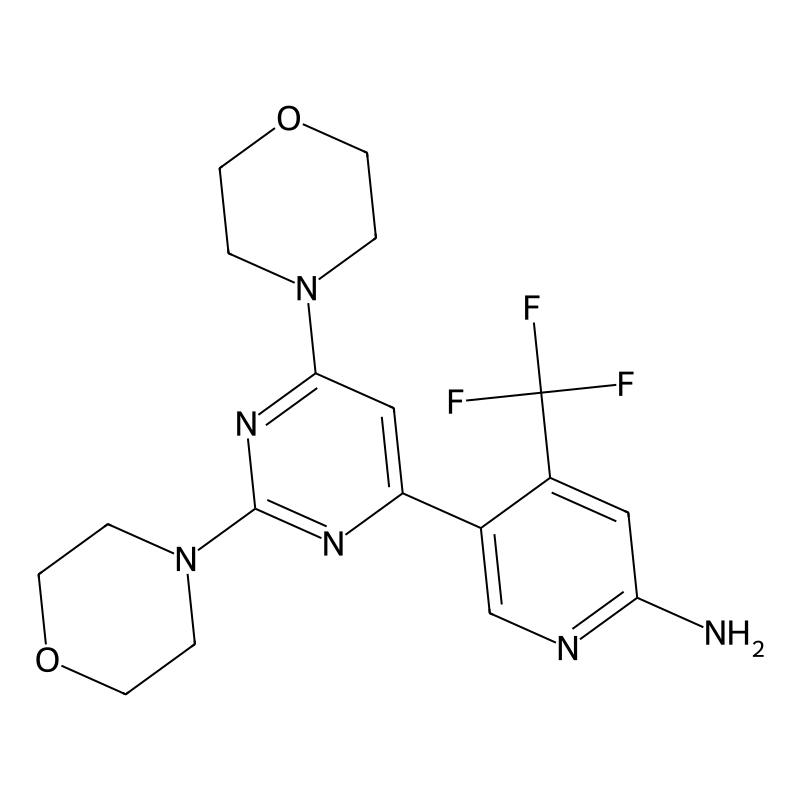

Core Scaffold and Key Modifications of Buparlisib

Buparlisib (BKM120) is built on a pyrimidine core scaffold [1]. This core is substituted with:

- A morpholino group at the 2-position, which is critical for binding to the kinase's hinge region through a key hydrogen bond with Val882 [1].

- An aminopyridyl moiety at the 6-position, which forms hydrogen bonds with Asp836, Asp841, and Tyr867 in the PI3K binding pocket [1].

- A substituent at the 4-position, which was identified as a flexible site for modifications to improve potency and drug-like properties [1].

A pivotal study deconvoluted this compound's dual activity by making minimal, single-atom changes to its core [2]. This research led to derivatives with discrete biological activities, which are summarized in the table below.

Table 1: this compound Derivatives with Separated Activities

| Compound Name | Core Structure Change | Primary Activity | Key Finding |

|---|---|---|---|

| This compound (BKM120) | Pyrimidine | Dual: PI3K inhibition & Microtubule destabilization | Antiproliferative action is dominated by microtubule-dependent mitotic arrest [2]. |

| MTD147 | Pyrimidine → Pyridine | Primarily Microtubule Destabilization | Minimal PI3K inhibition; triggers phosphorylation of Histone H3, nuclear DNA condensation, and G2/M arrest [2]. |

| PQR309 | Pyrimidine → Triazine | Primarily Pan-PI3K Inhibition | No detectable microtubule-destabilizing activity; arrests cells in the G1/S phase [2]. |

The following diagram illustrates the core structure of this compound and the sites of modification that define its SAR.

This compound core structure and key modification sites.

Structural Optimization and Activity Data

Further SAR exploration focused on hybridizing this compound's structure by replacing the C4 morpholine moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC50) of key compounds against PI3K isoforms and mTOR.

Table 2: In Vitro Inhibitory Activity (IC50 in nM) of this compound and Key Derivatives [1]

| Compound | R1 (on sulfone) | R2 (on pyridyl) | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |

|---|---|---|---|---|---|---|---|

| This compound | - | -CF₃ | 52 [3] | 166 [3] | 116 [3] | 262 [3] | >10,000 [1] |

| Compound 6 | Cyclopropyl | -CF₃ | 16 | 314 | 288 | 240 | 1,680 |

| Compound 11 | Cyclopropyl / (S)-3-Methylmorpholine | -CF₃ | 16 | 264 | 164 | 197 | 2,090 |

| Compound 26 | Cyclopropyl / (S)-3-Methylmorpholine | -F | 20 | 376 | 204 | 46 | 189 |

Key findings from this optimization include:

- The cyclopropyl ring on the sulfone chain helps maintain potent PI3Kα inhibition [1].

- Replacing the trifluoromethyl group (-CF₃) on the C6 aminopyridyl moiety with a fluorine atom (-F) dramatically enhances inhibition of mTOR and PI3Kδ, leading to a potent dual inhibitor profile [1].

- Compound 26 exhibited superior in vivo antitumor efficacy in an HT-29 xenograft model compared to this compound [1].

Key Experimental Protocols

To evaluate the activity of PI3K inhibitors like this compound and its derivatives, several standard in vitro and cellular assays are used. The methodologies for key experiments cited in the search results are outlined below.

1. PI3K Enzyme Inhibition Assay

- Purpose: To measure the direct inhibition of PI3K catalytic activity.

- Typical Protocol: Recombinant PI3K enzyme is incubated with the test compound and substrates (PIP2 and ATP). The reaction product (PIP3) is quantified using methods like ELISA or a mobility shift assay. The IC50 value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves [1].

2. Cell Proliferation/Viability Assay (MTT Assay)

- Purpose: To determine the anti-proliferative effects of compounds on cancer cell lines.

- Typical Protocol: Cells are seeded in multi-well plates and treated with a range of compound concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living cells to a purple formazan product. The absorbance is measured, and the IC50 value for growth inhibition is determined [4] [1].

3. Immunoblotting (Western Blotting)

- Purpose: To analyze the effect of compounds on signaling pathways by detecting protein phosphorylation and expression levels.

- Typical Protocol:

- Cell Lysis & Protein Extraction: Treated cells are lysed on ice using RIPA or NP-40-based buffer supplemented with protease and phosphatase inhibitors [4].

- Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

- Antibody Probing: Membranes are probed with primary antibodies (e.g., against p-AKT Ser473, p-S6, p-GSK3β, p-4EBP1, or cleaved caspase-3) and subsequently with HRP-conjugated secondary antibodies [5] [4].

- Detection: Signal is detected using chemiluminescence, demonstrating pathway modulation and apoptosis induction [4].

4. Apoptosis Assays

- Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI, then analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [3] [5].

- Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry. A sub-G1 peak indicates apoptotic cells with fragmented DNA [5].

5. Microtubule Dynamics Assay

- Purpose: To assess the off-target microtubule-destabilizing effect of compounds like this compound and MTD147.

- Typical Protocol: Reconstituted microtubules are observed in the presence of compounds. Parameters like microtubule growth rate and catastrophe frequency are measured. In cells, microtubule dynamics can be tracked using GFP-tagged markers like EB3 [2].

6. X-ray Crystallography

- Purpose: To determine the atomic structure of compounds bound to their targets (e.g., tubulin or PI3K), providing a structural basis for SAR.

- Application: Crystal structures of this compound and MTD147 in complex with tubulin revealed that they bind to the colchicine site, explaining their microtubule-destabilizing activity [2].

The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.

Experimental workflow for evaluating this compound derivatives.

Future Directions and Clinical Relevance

Understanding this compound's SAR has direct implications for drug development. The separation of its on-target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR inhibitors from the this compound scaffold highlights a promising approach to overcome resistance mechanisms in cancer therapy [1].

References

- 1. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Deconvolution of this compound's mechanism of action defines ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the antiproliferative and proapoptotic activities of ... [sciencedirect.com]

- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor ... [journals.plos.org]

- 5. Phosphatidylinositol-3 Kinase Inhibitors, this compound and ... [nature.com]

Evidence for Buparlisib's Efficacy in Cancer Models

| Cancer Type / Model | Key Findings on Efficacy | Proposed Mechanism & Notes | Source Context |

|---|---|---|---|

| Cholangiocarcinoma (Bile duct cancer) | Inhibits cancer cell aggressiveness [1]. | Targets oxidative stress resistance via suppression of the IRS1-related pathway [1]. | Preclinical Research |

| Colorectal Cancer (CRC) | Suppresses Y-Box Binding Protein 1 (YBX1) expression and inhibits cancer progression [2]. | Acts on the YBX1-PI3K/AKT regulatory axis, especially under hypoxic stress [2]. | Preclinical Research |

| Esophageal Cancer | Compound with dual PI3K/BRD4 inhibition shows promise; efficacy enhanced by senolytic agent ABT-737 [2]. | Induces cellular senescence; senolytic agent clears senescent cells [2]. | Preclinical Research |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | In a Phase II trial, combination with paclitaxel showed median overall survival of 10.4 months vs. 6.5 months with paclitaxel alone [3]. | Pan-PI3K inhibition re-sensitizes or enhances chemotherapy effect [3]. | Early Clinical Trial |

| Steroid-Resistant Asthma (via ILC2 cells) | Attenuates resistance of group 2 innate lymphoid cells (ILC2s) to dexamethasone [2]. | Demonstrates role in restoring sensitivity by inhibiting the PI3K/AKT/mTOR pathway in non-cancer context [2]. | Preclinical Research |

| Triple-Negative Breast Cancer (TNBC) | Pathway is hyperactivated in ~60% of TNBC; inhibitors developed to counteract this [4]. | Inhibits pathway involved in chemoresistance, apoptosis inhibition, and DNA repair [4]. | Review / Mechanism |

Mechanism of Action and Experimental Insights

Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms (α, β, γ, δ) of the class I PI3K family [5] [6]. It acts by disrupting a critical signaling cascade that cancer cells use for growth and survival.

The diagram below illustrates the PI3K/AKT/mTOR pathway and where this compound acts.

Figure 1: this compound inhibits the PI3K/AKT/mTOR pathway, a key driver of cancer cell growth and survival.

Key Experimental Protocols for Preclinical Research

To evaluate this compound in preclinical models, researchers use standardized methodologies. Key experiments include:

In Vitro Cell Viability and Proliferation Assays

- Methodology: Cancer cell lines are treated with a range of this compound concentrations. Cell viability is typically measured after 72-96 hours using colorimetric assays like MTT or MTS.

- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves to quantify compound potency [2].

Analysis of Pathway Inhibition and Apoptosis

In Vivo Efficacy Studies

- Animal Models: Immunocompromised mice are implanted with human cancer cell lines (xenografts). Treatment begins when tumors reach a specified volume.

- Dosing: this compound is typically administered daily via oral gavage, often at 30-50 mg/kg [6].

- Endpoint Analysis: Tumor volume is measured regularly. At study end, tumors are harvested for immunohistochemical analysis of proliferation and apoptosis markers [6].

Important Considerations for Research and Development

While preclinical data is promising, the clinical development of this compound highlights significant challenges.

- Toxicity Concerns: Clinical trials reported substantial toxicities, including mood disorders, anxiety, depression, hyperglycemia, and elevated liver enzymes [7] [5] [6]. These adverse effects have limited its clinical utility as a monotherapy.

- Combination Strategies: Research indicates that combining this compound with other agents (e.g., paclitaxel, fulvestrant, or MEK inhibitors) can enhance efficacy [3] [5]. However, these combinations often require dose reductions due to overlapping toxicities [5].

- Biomarker-Driven Approach: Efficacy appears more pronounced in tumors with specific molecular alterations, such as PIK3CA mutations or PTEN loss [6], supporting a precision medicine approach for future applications.

References

- 1. This compound and ponatinib inhibit aggressiveness of ... [sciencedirect.com]

- 2. This compound (AN2025) News [sigma.larvol.com]

- 3. Adlai Nortye Announces Completion of Patient Enrollment ... [biospace.com]

- 4. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase Ib Study of Combination Therapy with MEK Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound, a PI3K inhibitor, in ... [oncotarget.com]

- 7. Study Finds Side Effects of Experimental this compound Too Toxic [breastcancer.org]

AN2025 (Buparlisib) Clinical Development Snapshot

The table below summarizes the core clinical development information for buparlisib, a pan-class I PI3K inhibitor [1].

| Attribute | Details |

|---|---|

| Other Names | AN2025, BKM120, BKM-120, NVP-BKM120 [2] |

| Drug Class | PI3K inhibitor (pan-class I) [2] [1] |

| Developers | Adlai Nortye (global), Nippon Kayaku (Japan option) [3] [4] [2] |

| Key Indication | Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) [3] |

| Latest Phase | Phase III (Discontinued) [3] |

| Key Trial | Phase III BURAN Trial (N=487) [3] |

| Primary Endpoint | Overall Survival (OS) [3] |

| Outcome | Did not meet primary endpoint; no improvement in OS vs. paclitaxel alone [3]. |

| Safety Profile | Consistent with previous findings; no new safety signals identified [3]. |

| Development Status | Discontinued following Phase III results [3]. |

Phase III BURAN Trial Outcome and Rationale

- Primary Endpoint Failure: The trial did not achieve statistical significance for its primary endpoint of improving Overall Survival (OS) [3].

- Context of Failure: The company noted that the control arm (paclitaxel alone) demonstrated a longer OS than historically observed in the earlier Phase II BERIL-1 trial. This suggests that changing standards of care and patient population characteristics may have contributed to the inability to demonstrate a significant treatment effect [5].

- Corporate Decision: Based on these results, Adlai Nortye announced the discontinuation of this compound's development. The company will implement cost-saving measures and reallocate resources to other pipeline candidates like AN8025, AN9025, and AN4005 [3].

Mechanism of Action and Target Pathway

This compound is a potent oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It targets all four catalytic isoforms (p110α, p110β, p110δ, p110γ) of Class I PI3Ks [1]. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a prominent target for therapy [1].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the site of inhibition by this compound.

Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's molecular target. This compound inhibits the PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent pathway activation that drives tumor cell survival and growth [1].

Ongoing Research and Future Directions

Despite the clinical discontinuation in HNSCC, this compound remains a tool in preclinical and early-stage research, primarily investigating combination therapies and resistance mechanisms.

- Novel Dual-Targeting Strategies: Research is exploring compounds that simultaneously inhibit PI3K and other targets, such as BRD4. One study found that a senolytic agent (ABT-737) could enhance the efficacy of a novel PI3K/BRD4 dual inhibitor by clearing senescent cancer cells [2] [5].

- Overcoming Chemotherapy Resistance: Preclinical studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) continue to show that this compound can enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin and 5-fluorouracil, often by promoting apoptosis [2] [5].

- Biomarker Analysis: Previous studies, such as an immunogenomic analysis of the Phase II BERIL-1 trial, suggested that patients with specific tumor immune infiltration or oncogenic alterations (e.g., in PIK3CA or NOTCH pathways) might derive greater benefit from this compound combination therapy [2]. Future drug development will likely hinge on such predictive biomarkers.

References

- 1. Molecular Targeting of the Phosphoinositide-3-Protein Kinase ... [pmc.ncbi.nlm.nih.gov]

- 2. News - this compound (AN2025) [veri.larvol.com]

- 3. Adlai Nortye Announces Topline Results of Phase III BURAN ... [ir.adlainortye.com]

- 4. Topline Results of Phase III BURAN Trial Evaluating ... [nipponkayaku.co.jp]

- 5. This compound (AN2025) News [sigma.larvol.com]

Pan-class I PI3K isoform inhibition profile

Pan-Class I PI3K Inhibitors at a Glance

The following table summarizes key pan-class I PI3K inhibitors, highlighting their profiles and development status based on recent scientific literature and clinical trials.

| Inhibitor Name | Primary Target(s) | Key Clinical/Preclinical Findings | Development Status (as of 2025) |

|---|

| Buparlisib (BKM120) | Pan-class I PI3K (α, β, δ, γ) [1] [2] [3] | • Showed potent cytotoxicity in T-ALL cell lines (IC50: 1.05–2.34 μM) [1]. • Phase II in metastatic triple-negative breast cancer showed limited clinical benefit (12% clinical benefit rate), no objective responses [3]. | Clinical development discontinued for some cancers (e.g., breast cancer) due to toxicity and futility [4]. | | Copanlisib (BAY 80-6946) | Predominantly PI3Kα and PI3Kδ [5] [6] [4] | • Preclinical activity in PIK3CA-mutant colorectal cancer lines [6]. • In osteosarcoma PDX models, prolonged event-free survival but no tumor regression [5]. | FDA-approved for relapsed follicular lymphoma; Phase III trials in indolent NHL ongoing [5] [4]. | | ZSTK-474 | Pan-class I PI3K [1] | • Showed high cytotoxicity in T-ALL cell lines (IC50: 0.99–3.39 μM), comparable to BKM120 [1]. | Preclinical investigation stage. | | Paxalisib (GDC-0084) | Pan-class I PI3K & mTOR [4] | • Reported a clinically meaningful increase in median overall survival vs. temozolomide in newly diagnosed, unmethylated glioblastoma [4]. | Phase II/III trial (GBM AGILE) reported positive results in 2024 [4]. |

Core Experimental Protocols for Profiling Inhibitors

To evaluate the efficacy and mechanisms of pan-PI3K inhibitors, several standard in vitro and in vivo protocols are routinely employed.

In Vitro Cell Viability and Cytotoxicity Assays

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of a drug and its effects on cell proliferation/survival [1] [2].

- Typical Protocol:

- Cell Seeding: Plate cancer cell lines (e.g., T-ALL, GBM) in 96-well plates at densities of 1,200–4,000 cells/well and allow to adhere for 24 hours [1] [2].

- Drug Treatment: Treat cells with a range of concentrations of the pan-PI3K inhibitor (e.g., BKM120, ZSTK-474) for a set duration, typically 48-96 hours [1].

- Viability Measurement: Assess metabolic activity using reagents like Alamar Blue or MTT, and measure fluorescence or absorbance [1] [2].

- Data Analysis: Calculate IC50 values using non-linear regression curve fitting of the dose-response data [1].

Drug Combination Screening (Synergy Studies)

- Purpose: To identify targeted agents that synergize with pan-PI3K inhibitors for enhanced anti-tumor effects [2].

- High-Throughput Screening Protocol:

- Setup: Treat cells (e.g., U251 glioma cells) with a single fixed concentration of a pan-PI3K inhibitor (e.g., 1 μM BKM120), a library of other targeted agents (e.g., 10 μM), and their combinations [2].

- Synergy Calculation: Use a Sensitivity Index (SI) or the Chou-Talalay method to quantify drug interactions. A Combination Index (CI) < 1 indicates synergy [2].

- Validation: Confirm top hits from the screen using secondary assays like colony formation and 3D spheroid growth [2].

Analysis of Pathway Inhibition and Apoptosis

- Purpose: To confirm on-target effects and mechanism of cell death.

- Key Techniques:

- Western Blotting: Analyze phosphorylation status of key pathway nodes (e.g., pAkt (Ser473), pS6) and markers of apoptosis (e.g., cleaved caspase-3) in treated vs. control cells [2] [3].

- Functional Proteomics: Use Reverse Phase Protein Arrays (RPPA) on paired patient tumor biopsies (baseline and on-treatment) to measure changes in a broad spectrum of proteins within the PI3K pathway [3].

In Vivo Efficacy Studies

- Purpose: To evaluate the anti-tumor activity of inhibitors in a physiological context.

- Typical PDX Model Protocol:

- Model Generation: Implant patient-derived tumor fragments (osteosarcoma PDX models) heterotopically into the flanks of immunodeficient mice [5].

- Drug Administration: Once tumors are established, randomize mice into treatment and control groups. Treat with the inhibitor (e.g., Copanlisib at 10 mg/kg, IV, two days on/five days off weekly) or vehicle control [5].

- Endpoint Analysis: Monitor tumor volumes regularly. Primary endpoints often include Event-Free Survival (EFS), tumor growth delay (T/C ratio), and objective response measures [5].

The PI3K-AKT-mTOR Signaling Pathway

The diagram below illustrates the core PI3K-AKT-mTOR pathway, which is hyperactivated in many cancers and targeted by pan-PI3K inhibitors.

This pathway is frequently dysregulated in cancer through mechanisms like PIK3CA mutations or PTEN loss, making it a prime therapeutic target [1] [7] [6].

Key Insights for Research and Development

- Potency vs. Toxicity: Pan-PI3K inhibitors often show greater anti-proliferative effects in preclinical models than isoform-specific agents, but this can come with significant on-target toxicities in patients, limiting their clinical utility [1] [3] [6].

- Biomarker-Driven Approaches: Future success likely depends on better patient stratification. Research focuses on identifying biomarkers (e.g., PIK3CA mutations, PTEN loss, proteomic signatures) to predict response [3] [6].

- Combination Strategies: Due to modest monotherapy activity and resistance mechanisms, combination regimens are crucial. High-throughput screens are valuable for identifying synergistic drug partners [2].

References

- 1. PI3K pan-inhibition impairs more efficiently proliferation ... [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput drug combination screen identifies an anti ... [cancerci.biomedcentral.com]

- 3. Phase 2 study of this compound (BKM120), a pan - class , in... I PI 3 K inhibitor [breast-cancer-research.biomedcentral.com]

- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Evaluation of the pan - class phosphoinositide 3-kinase... I [pmc.ncbi.nlm.nih.gov]

- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 7. PI3K-Akt Signaling Pathway and Cancer [cusabio.com]

Clinical Evidence of Buparlisib Efficacy & PIK3CA Mutation

| Cancer Type / Context | Clinical Setting | Evidence of Efficacy & Relationship with PIK3CA Mutation |

|---|---|---|

| HR+/HER2- Breast Cancer (with Letrozole) | Phase Ib Trial | Mutations in PIK3CA and MAP3K1 were associated with clinical benefit; Luminal A subtype was a strong predictor of response [1]. |

| HR+/HER2- Breast Cancer (with Capecitabine) | Phase I Trial | Modest activity observed; unexpected low rate of PIK3CA mutations (3/17) made biomarker analysis inconclusive [2]. |

| Triple-Negative Breast Cancer (TNBC) | Phase II Monotherapy Trial | No confirmed objective responses; alterations in PI3K pathway genes did not predict for clinical benefit [3]. |

| Urothelial Carcinoma | Phase II Monotherapy Trial | Modest activity; response was not robustly predicted by TSC1 or PIK3CA alterations alone [4]. |

PI3K Pathway & Mechanism of Buparlisib

This compound (BKM120) is an oral, pan-class I PI3K inhibitor that targets all four catalytic subunit isoforms (p110α, p110β, p110γ, p110δ) by competitively binding to the ATP-binding site [5]. It primarily exerts its anticancer effects by inhibiting the hyperactivated PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to suppressed proliferation, induced apoptosis, and inhibited angiogenesis [5].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.

This pathway illustrates how this compound targets the core of the PI3K signaling cascade. PIK3CA mutations, which frequently occur in the helical (E542K, E545K) or kinase (H1047R) domains, lead to constitutive activation of the p110α catalytic subunit, resulting in pathway hyperactivation and oncogenesis [6].

Predictive Biomarkers Beyond PIK3CA

The presence of a PIK3CA mutation alone is an inconsistent predictor of this compound response. Research indicates that co-alterations and molecular context are critical:

- Co-mutation with MAP3K1 in HR+ Breast Cancer: In a phase Ib trial of this compound and letrozole, patients whose tumors harbored both

PIK3CAand inactivatingMAP3K1mutations had a significantly higher likelihood of clinical benefit (71%) compared to those with neither mutation (11%) [1]. - Luminal A Intrinsic Subtype: In the same trial, nearly all patients deriving clinical benefit had tumors classified as the Luminal A intrinsic subtype. This suggests that

PIK3CAandMAP3K1mutations may serve as a genomic marker for this more responsive, less aggressive subtype [1]. - TSC1 Alterations in Urothelial Carcinoma: Some activity was observed in patients with

TSC1loss-of-function alterations, though this was not a robust predictor, indicating that the pattern of co-alterations influences sensitivity [4].

Experimental & Clinical Protocol Insights

Here are key methodological considerations for evaluating this compound sensitivity, derived from the clinical trials analyzed:

- Combination Therapy is Key: this compound shows the most promising efficacy not as a monotherapy, but in rational combinations that counteract feedback loops and address resistance.

- With Endocrine Therapy: Preclinical models show this compound synergizes with tamoxifen in ER+ breast cancer cells, inducing apoptosis and attenuating tumor growth in vivo [7].

- With Chemotherapy: The phase I trial combined this compound (100 mg daily) with capecitabine (1000 mg/m² twice daily for 2 weeks, 1 week off), establishing this as the maximum tolerated dose (MTD) [2].

- Pharmacokinetic Interactions: When combined with capecitabine, a significant increase in this compound plasma concentration was observed, underscoring the need for therapeutic drug monitoring in combination regimens [2].

- Handling Toxicity for Dose Continuity: The efficacy of this compound is often limited by its toxicity profile. Management strategies are crucial:

- Metabolic: Monitor fasting glucose and liver function (AST/ALT); manage hyperglycemia with oral agents [2] [8].

- Psychiatric: Screen for mood disorders using validated tools (e.g., PHQ-9, GAD-7) at baseline and during treatment due to risks of depression, anxiety, and mood alterations [3] [4].

- General: Common grade 3 toxicities include diarrhea, rash, and fatigue. Protocol-defined dose reductions (e.g., to 80 mg or 60 mg daily) are standard for managing adverse events [2] [3].

Future Directions & Clinical Relevance

The field is moving towards more selective PI3K inhibition to improve the therapeutic window. The recent INAVO120 phase III trial demonstrated a significant overall survival benefit with inavolisib, a PI3Kα-selective inhibitor that also degrades mutant p110α, combined with palbociclib and fulvestrant in PIK3CA-mutated HR+/HER2- breast cancer [8]. This highlights that while this compound paved the way, next-generation inhibitors may offer superior efficacy and tolerability.

References

- 1. PIK3CA and MAP3K1 alterations imply luminal A status ... [nature.com]

- 2. A Phase I Trial of the PI3K Inhibitor this compound Combined With ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase 2 study of this compound (BKM120), a pan-class I PI3K ... [breast-cancer-research.biomedcentral.com]

- 4. A Phase II Trial of this compound in Patients with Platinum ... [pmc.ncbi.nlm.nih.gov]

- 5. Research update on the anticancer effects of this compound [pmc.ncbi.nlm.nih.gov]

- 6. The Effect and Treatment of PIK3CA Mutations in Breast ... [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol-3 Kinase Inhibitors, this compound and ... [nature.com]

- 8. Triplet combination for metastatic breast cancer [vhio.net]

PI3K/AKT/mTOR pathway inhibition buparlisib

Mechanism of Action and Pathway Context

Buparlisib primarily exerts its effect by inhibiting the hyperactivated PI3K/AKT/mTOR pathway, a critical driver in many cancers. The diagram below illustrates the signaling pathway and where this compound acts.

Diagram of PI3K/AKT/mTOR pathway and this compound inhibition site.

Clinical Efficacy and Toxicity Data

Clinical trials have demonstrated modest efficacy for this compound, but also significant toxicity that has limited its development.

| Trial / Cancer Type | Phase | Intervention | Key Efficacy Results | Common & Notable Toxicities |

|---|---|---|---|---|

| Various Advanced Solid Tumors with PI3K pathway activation [1] | II | This compound monotherapy | Clinical Benefit Rate: 15.1% (22/146 pts); ORR: 1.4% (2/146 pts) [1] | Fatigue, nausea, hyperglycemia, decreased appetite, diarrhea; Depression, anxiety, increased lipase [1] |

| Platinum-Resistant Metastatic Urothelial Carcinoma [2] | II | This compound monotherapy | Modest activity; 1 PR and 6 SD in initial cohort (n=13); No DC at 8 wks in expansion cohort (n=4) [2] | Treatment-related toxicities in 17/19 pts; 2 pts discontinued due to toxicity [2] |

| HER2-, HR+ Advanced Breast Cancer (BELLE-2) [3] | III | This compound + Fulvestrant vs Placebo + Fulvestrant | Significant PFS prolongation, but excessive side effects [3] | Excessive side effects [3] |

| PD-1/PD-L1–Pretreated R/M HNSCC (BURAN) [4] | III | This compound + Paclitaxel vs Paclitaxel | OS: 9.6 vs 9.7 mo (HR 1.02); PFS: 4.1 vs 4.1 mo (HR 0.97); Grade ≥3 TRAEs: 71.0% vs 33.8% [4] | High discontinuation due to AEs (45.2% vs 16.9%); Rash, abnormal liver function, hyperglycemia, mood alterations [5] [4] |

Key Experimental Protocols

For researchers, the methodology from key studies provides a template for investigating PI3K inhibitors.

- In Vitro Kinase Assay & Mechanism Deconvolution: To separate this compound's on-target PI3K inhibition from its off-target microtubule effects, Braendle et al. (2017) developed two chemical derivatives differing by one atom. They then used X-ray crystallography to solve the crystal structures of this compound and its derivatives in complex with both PI3Kγ and tubulin. This provided atomic-level insights into the binding modes and selectivity. Cellular growth arrest phenotypes and analysis of microtubule dynamics were assessed to attribute the antiproliferative effects to the specific targets [6].

- In Vivo Efficacy & Pharmacodynamics (Phase I Trial): A phase I, open-label, dose-escalation study in Japanese patients (NCT01283503) established the recommended phase II dose. The key protocol elements were:

- Dosing Schedule: Oral this compound was administered once daily on a continuous 28-day cycle [5].

- Endpoint Assessment: The primary endpoint was the Maximum Tolerated Dose (MTD). Safety was evaluated via CTCAE v3.0. Antitumor activity was assessed by imaging (CT/MRI) per RECIST v1.0 at baseline, end of Cycle 2, and every 8 weeks thereafter [5].

- Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Blood for PK analysis was collected at multiple timepoints on Days 1, 8, and 28 of Cycle 1. PD markers like fasting plasma glucose, insulin, and C-peptide were also measured at these visits to demonstrate target engagement [5].

Pharmacokinetics and Hepatic Impairment

Understanding the absorption and metabolism of this compound is critical for clinical trial design and patient management.

- General PK Profile: this compound is rapidly absorbed after oral administration, with a median Tmax of 1.0–1.3 hours. Its pharmacokinetics are approximately dose-proportional. It is highly metabolized by CYP3A (estimated fraction metabolized >0.9), and coadministration with strong CYP3A inhibitors (e.g., ritonavir) significantly increases its exposure. A small fraction of the parent drug is recovered in urine (1%) and feces (7–23%) [7] [5].

- Hepatic Impairment Study (NCT01727128): A phase I, open-label, single-dose (30 mg) study investigated the PK of this compound in subjects with varying hepatic impairment (Child-Pugh classes A, B, and C) compared to matched healthy subjects [7].

- Key Finding: Total this compound exposure (AUC∞) was only moderately increased (by 14-20%) in subjects with mild to severe hepatic impairment. However, due to a higher unbound fraction (0.21 vs 0.17), subjects with severe hepatic impairment had a 52% higher exposure to unbound (active) drug [7].

- Dosing Implication: The study concluded that no dose adjustment is likely needed for mild to moderate hepatic impairment. For patients with severe hepatic impairment, the safety and therapeutic indices should be carefully considered before determining an appropriate dose [7].

Mechanisms of Resistance

The clinical efficacy of this compound and other PI3K inhibitors is often limited by intrinsic and adaptive resistance mechanisms.

- Feedback Loop Reactivation: Inhibition of PI3K/AKT can trigger compensatory feedback loops that reactivate the pathway or parallel survival pathways. For example, relief of feedback inhibition on upstream receptor tyrosine kinases (RTKs) can lead to pathway reactivation, sustaining tumor survival [8].

- Changes in Cellular Plasticity: Tumor cells can undergo adaptive changes, such as epithelial-to-mesenchymal transition (EMT) or acquiring a drug-tolerant persistent state, to evade the cytotoxic effects of PI3K inhibition [8].

- Co-alterations in Pathway Genes: The presence of concurrent genetic alterations can influence response. For instance, in urothelial carcinoma, responses to this compound were observed in patients with TSC1 loss-of-function alterations, but this was not a robust predictor, suggesting that co-occurring genetic events modulate sensitivity [2].

Future Directions and Considerations

The experience with this compound informs the future development of PI3K pathway inhibitors.

- Shift to Isoform-Selective Inhibitors: To improve the therapeutic window, future efforts are focusing on isoform-selective PI3K inhibitors (e.g., alpelisib for PIK3CA-mutated breast cancer) which may offer better efficacy and reduced toxicity [2] [8].

- Refined Patient Selection: Future studies should focus on the molecular selection of patients, potentially beyond single mutations, by understanding the context of co-alterations and pathway dependency to identify those most likely to benefit [1] [2].

- Rational Combination Therapies: To overcome resistance, combining PI3K inhibitors with other agents—such as endocrine therapy, mTOR inhibitors, or drugs that target compensatory pathways—is a key strategy, though it requires careful management of overlapping toxicities [8] [9].

References

- 1. Efficacy and safety of this compound, a PI3K inhibitor, in patients ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase 2 trial of this compound in patients with platinum- ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound/Chemo Combo Misses OS Mark in PD-1– ... [oncnursingnews.com]

- 5. Phase I dose-escalation study of this compound (BKM120), an oral ... [pmc.ncbi.nlm.nih.gov]

- 6. Deconvolution of this compound's mechanism of action defines ... [pubmed.ncbi.nlm.nih.gov]

- 7. A phase‐1, open‐label, single‐dose study of the ... [pmc.ncbi.nlm.nih.gov]

- 8. of Resistance to Mechanisms in Cancer: Adaptive... PI 3 K Inhibitors [pmc.ncbi.nlm.nih.gov]

- 9. Research update on the anticancer effects of this compound (Review) [spandidos-publications.com]

Buparlisib Combination Therapy in Breast Cancer: Application Notes and Experimental Protocols

Introduction to Buparlisib and PI3K Pathway Significance

This compound (BKM120) is an orally bioavailable, potent, and highly specific pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K (α, β, γ, and δ) by competitively binding the lipid kinase domain on adenosine triphosphate (ATP). This inhibition blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/AKT/mTOR pathway [1] [2]. This pathway is one of the most frequently dysregulated signaling networks in cancer, implicated in cell growth, survival, proliferation, and metabolism. In breast cancer, aberrant PI3K signaling is driven by various genetic alterations, including PIK3CA mutations (present in approximately 25-40% of hormone receptor-positive (HR+) breast cancers) and loss of the tumor suppressor PTEN [3] [4]. Such dysregulation contributes not only to tumorigenesis and progression but also to resistance to established therapies, including endocrine therapy in HR+ disease and anti-HER2 agents [1] [5]. Consequently, the PI3K pathway represents a rational therapeutic target, and this compound has been extensively investigated in breast cancer, primarily in combination with other agents to overcome or preempt treatment resistance.

Clinically Evaluated Combination Regimens and Efficacy Data

This compound has been evaluated in combination with multiple drug classes across different breast cancer subtypes. The table below summarizes key clinical trials and their outcomes.

Table 1: Clinical Efficacy of this compound Combination Therapies in Breast Cancer

| Breast Cancer Subtype | Combination Partner | Study Phase | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| HR+/HER2- (advanced/metastatic) | Fulvestrant | Phase III (BELLE-2) | Significantly longer median PFS vs placebo + fulvestrant (6.9 vs 5.0 months). | [4] |

| HR+/HER2- (advanced/metastatic) | Fulvestrant | Phase I | Clinical Benefit Rate (CBR) of 58.6%; activity observed in patients with ESR1 and AKT1 mutations. | [3] |

| HER2+ (trastuzumab-resistant) | Lapatinib | Phase IB (PIKHER2) | Manageable toxicity and preliminary signs of antitumor activity; Recommended Phase II Dose: lapatinib 1000 mg + this compound 80 mg. | [5] |

| Triple-Negative (metastatic) | None (Monotherapy) | Phase II | Clinical Benefit Rate of 12% (all stable disease); no confirmed objective responses; median PFS 1.8 months. | [6] |

| HER2+ (advanced) | Paclitaxel + Trastuzumab | Phase IB | Clinical activity observed in a early-stage trial. | [7] |

These studies underscore that the therapeutic potential of this compound is most pronounced in HR+/HER2- breast cancer when combined with endocrine therapy like fulvestrant. Conversely, its activity as a single agent in triple-negative breast cancer (TNBC) is limited, suggesting that PI3K inhibition alone is insufficient in this subtype [6].

Detailed Combination Therapy Protocol: this compound and Fulvestrant

This protocol is derived from the Phase I/II clinical trials for postmenopausal women with metastatic estrogen receptor-positive (ER+) breast cancer [3].

Patient Eligibility Criteria

- Inclusion Criteria:

- Histologically confirmed metastatic ER+ and/or PgR+ breast cancer.

- Postmenopausal status.

- Measurable or non-measurable disease evaluable by RECIST 1.1.

- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.

- Adequate bone marrow, hepatic, and renal function.

- Fasting plasma glucose ≤120 mg/dL (or ≤140 mg/dL in some study amendments).

- Exclusion Criteria:

- Symptomatic or untreated central nervous system metastases.

- Prior treatment with any PI3K inhibitor.

- Clinically significant cardiac disease or history of major depressive disorder, bipolar disorder, schizophrenia, or suicidal ideation/attempt.

- ≥ Grade 3 anxiety at baseline.

Dosing and Administration Schedule

- This compound: 100 mg administered orally, once daily, continuously.

- Fulvestrant: 500 mg administered intramuscularly on Days 1 and 15 of Cycle 1, then on Day 1 of each subsequent 28-day cycle.

- Dose Modifications: this compound dose can be reduced in 20 mg increments (to 80 mg/day, then to 60 mg/day) for management of specific adverse events. Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.

Safety Monitoring and Dose Modification Guidelines

Proactive monitoring and management of adverse events (AEs) are critical. The table below outlines common AEs and management strategies.

Table 2: Safety Monitoring and Management for this compound-based Therapy

| Adverse Event | Monitoring Frequency | Grade 1/2 Management | Grade ≥3 Management |

|---|---|---|---|

| Hyperglycemia [3] [6] | Fasting plasma glucose at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Initiate or intensify oral hypoglycemics. | Interrupt this compound until resolution to ≤Grade 1; re-initiate at a reduced dose with close monitoring. |

| Mood Alterations (e.g., depression, anxiety) [3] [6] | Patient Health Questionnaire (PHQ-9) and Generalized Anxiety Disorder (GAD-7) scales at baseline and on Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Monitor and consider counseling/supportive care. | For Grade 2 persisting >14 days or ≥Grade 3, interrupt this compound and consult psychiatry; consider dose reduction upon resolution. |

| Hepatic Transaminase Elevation [8] [3] | Liver function tests at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. | Monitor. | Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose. |

| Rash [3] | Clinical skin exam. | Antihistamines or topical corticosteroids. | Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose. If Grade 4, discontinue permanently. |

| Fatigue [3] [6] | Patient-reported and clinical assessment. | Supportive care. | If Grade 3 for >7 days or Grade 4, interrupt this compound until improvement, then consider dose reduction. |

Laboratory Protocol: Analyzing PI3K Pathway Inhibition

To confirm the on-target effect of this compound in pre-clinical or clinical research settings, the following protocol using Reverse Phase Protein Array (RPPA) can be employed [6].

Materials and Reagents

- Tumor tissue samples (fresh-frozen or FFPE) from pre-treatment and on-treatment (e.g., end of Cycle 1) time points.

- Lysis buffer (e.g., T-PER Tissue Protein Extraction Reagent supplemented with protease and phosphatase inhibitors).

- BCA Assay Kit for protein quantification.

- Validated antibodies for key PI3K pathway nodes: pAKT (Ser473), pS6 (Ser235/236), p4EBP1 (Thr37/46), total AKT, total S6.

- RPPA platform (e.g., through a core facility like MD Anderson's Functional Proteomics Core).

Experimental Workflow

- Protein Lysate Preparation:

- Homogenize 20-30 mg of tumor tissue in an appropriate volume of ice-cold lysis buffer.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and quantify protein concentration using the BCA assay.

- Adjust all samples to a uniform concentration.

- RPPA Processing:

- Serially dilute lysates and print them onto nitrocellulose-coated slides using a dedicated arrayer.

- Incubate slides with primary antibodies against your target proteins, followed by appropriate secondary antibodies.

- Develop signals using a chemiluminescent or fluorescent method and capture images.

- Data Analysis:

- Quantify spot intensities to generate normalized, log2-transformed protein expression values.

- Calculate a PI3K Pathway Suppression Score by comparing the levels of key phosphorylated proteins (e.g., pS6, pAKT) in on-treatment versus pre-treatment samples. A significant decrease indicates successful pathway inhibition.

- Perform unsupervised clustering (e.g., centroid linkage hierarchical clustering) to identify proteomic profiles associated with clinical benefit.

The following diagram illustrates the experimental workflow and the molecular changes this protocol is designed to detect.

Considerations for Research and Development

- Mechanism of Action Nuance: While this compound is a potent PI3K inhibitor, research indicates it also has an off-target effect as a microtubule-destabilizing agent by binding to the colchicine site on tubulin. This dual activity may contribute to its observed antiproliferative effects and toxicity profile, and should be considered when interpreting experimental results [9].

- Biomarker Exploration: Although early trials suggested efficacy in tumors with PIK3CA mutations, subsequent analyses revealed clinical benefit even in some patients without these mutations, as well as in those with concurrent ESR1 or AKT1 mutations [3]. Conversely, loss of PTEN or TP53 mutation may be associated with resistance [3]. This underscores the complexity of biomarker development for PI3K inhibitors.

- Future Directions: The clinical development of this compound has been hampered by toxicity, leading to the investigation of more specific PI3Kα inhibitors (e.g., alpelisib) and combination strategies with other targeted agents like CDK4/6 inhibitors (e.g., LEE011) [1] [4]. Research into better-tolerated dosing schedules, such as intermittent regimens, is also a key area of exploration [3].

Conclusion

This compound represents an important tool for targeting the oncogenic PI3K pathway in breast cancer. Its combination with fulvestrant provides a validated clinical protocol for overcoming endocrine resistance in HR+/HER2- metastatic disease. The provided application notes, clinical protocols, and detailed laboratory methodology offer a framework for researchers to further investigate the biology of PI3K inhibition and optimize therapeutic strategies for breast cancer patients.

References

- 1. Profile of this compound and its potential in the treatment ... [pmc.ncbi.nlm.nih.gov]

- 2. Research update on the anticancer effects of this compound (Review) [spandidos-publications.com]

- 3. A phase 1 trial of BKM120 (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 4. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]

- 5. PIKHER2: A phase IB study evaluating this compound in ... [sciencedirect.com]

- 6. Phase 2 study of this compound (BKM120), a pan-class I PI3K ... [breast-cancer-research.biomedcentral.com]

- 7. This compound/Chemo Combo Misses OS Mark in PD-1– ... [oncnursingnews.com]

- 8. Phase I dose-escalation study of this compound (BKM120), an oral ... [pmc.ncbi.nlm.nih.gov]

- 9. Deconvolution of this compound ’s mechanism ... | Nature Communications [nature.com]

Buparlisib administration metastatic triple-negative breast cancer

Application Notes: Buparlisib and PI3K Pathway in Breast Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell growth and survival, and its dysregulation is a common feature in many cancers, including breast cancer [1]. While mutations in this pathway are present in over 70% of breast cancer cases, the therapeutic application of inhibitors like this compound, a pan-class I PI3K inhibitor, has faced challenges, particularly in TNBC [1] [2].

Clinical trials for this compound have primarily focused on hormone receptor-positive (HR+), HER2-negative breast cancers. The BELLE-2 and BELLE-3 trials investigated this compound with fulvestrant, and while they showed a prolongation of progression-free survival (PFS), this came at the cost of significant side effects, leading to the termination of the BELLE-3 trial [2]. The BELLE-4 trial, which combined this compound with paclitaxel in HER2-negative advanced breast cancer (including patients regardless of hormone receptor status), was stopped for futility as the addition of this compound did not improve PFS compared to paclitaxel alone [2] [3]. These results led Novartis to cancel its breast cancer development program for this compound [2].

For TNBC specifically, a newly analyzed drug is Eganelisib, a highly selective small-molecule immunomodulator that targets PI3K-gamma [1]. A clinical trial is currently registered to determine its effectiveness in patients with TNBC, though results are not yet available [1].

Quantitative Data on this compound Clinical Trials

The table below summarizes key clinical trial data for this compound in advanced breast cancer.

| Trial Name / Phase | Patient Population | Intervention | Control | Primary Outcome (PFS) | Overall Survival (OS) | Key Findings & Status |

|---|---|---|---|---|---|---|

| BELLE-4 (Phase II/III) [3] | Women with HER2-negative LA/mBC, no prior chemo for advanced disease | This compound + Paclitaxel (n=207) | Placebo + Paclitaxel (n=209) | Median PFS: 8.0 mo (B+P) vs. 9.2 mo (Pla+P); HR 1.18 | Not reported for phase II | No PFS improvement. Trial stopped for futility. |

| BELLE-2 (Phase III) [2] | Postmenopausal women with HR+, HER2-negative AI-resistant LA/mBC | This compound + Fulvestrant (n=not specified) | Placebo + Fulvestrant (n=not specified) | Median PFS: Significantly prolonged | Not specified | PFS significantly improved, but with excessive side effects. |

| BELLE-3 (Phase III) [2] | Patients with HR+, HER2-negative LA/mBC progressing on/after mTOR inhibitor | This compound + Fulvestrant (n=not specified) | Placebo + Fulvestrant (n=not specified) | Not specified | Not specified | Trial terminated due to excessive side effects. |

Experimental Protocol: PI3K Inhibitor Combination Therapy

The following is a generalized protocol based on the design of clinical trials like BELLE-4 for evaluating a PI3K inhibitor (e.g., this compound) in combination with chemotherapy in advanced breast cancer.

1. Study Objective: To evaluate the efficacy and safety of this compound in combination with Paclitaxel versus Paclitaxel alone in patients with advanced Triple-Negative Breast Cancer. 2. Patient Population:

- Inclusion Criteria: Adults with histologically confirmed, locally advanced or metastatic TNBC; measurable disease; ECOG performance status of 0 or 1; adequate organ function.

- Exclusion Criteria: Previous chemotherapy for advanced disease; untreated brain metastases; uncontrolled diabetes; significant psychiatric disorders. 3. Study Design:

- Type: Randomized, double-blind, placebo-controlled, multicenter Phase II/III trial.

- Randomization: 1:1 to experimental or control arm.

- Stratification: Factors may include prior platinum therapy, PD-L1 status, and number of metastatic sites. 4. Treatment Regimen:

- Experimental Arm: this compound (100 mg, orally, once daily) + Paclitaxel (80 mg/m², intravenously, on Days 1, 8, and 15 of a 28-day cycle).

- Control Arm: Placebo (orally, once daily) + Paclitaxel (80 mg/m², IV, on Days 1, 8, and 15).

- Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. 5. Assessments & Endpoints:

- Efficacy: Tumor assessments via CT/MRI performed every 8 weeks (RECIST v1.1).

- Primary Endpoint: Progression-Free Survival (PFS).

- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Safety and Tolerability, Quality of Life.

- Biomarker Analysis: Collection of tumor tissue for potential analysis of PI3K pathway activation status. 6. Safety Monitoring: Continuous monitoring for Adverse Events (AEs), with specific attention to known side effects of PI3K inhibitors: hyperglycemia, rash, liver enzyme elevations, mood alterations, and fatigue. Dose modifications and interruptions are predefined in the protocol for managing toxicity.

Signaling Pathway and Therapeutic Target

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action for PI3K inhibitors like this compound and eganelisib in the context of breast cancer.

Future Directions and Alternative Approaches

The future of targeting the PI3K pathway in TNBC may lie in several key areas:

- Development of More Selective Inhibitors: The toxicity profile of pan-PI3K inhibitors like this compound has been a significant hurdle. Isoform-selective PI3K inhibitors or dual PI3K/mTOR inhibitors like Gedatolisib are under investigation to improve the therapeutic window [1].

- Overcoming Resistance with Combination Therapies: As resistance to single-agent targeted therapy is common, rational combination strategies are crucial. This includes combining PI3K pathway inhibitors with other targeted agents, immunotherapy, or novel modalities [1].

- Biomarker-Driven Patient Selection: The failure of this compound in unselected populations underscores the need for robust biomarkers. Future trials will likely require patient stratification based on specific genetic alterations in the PI3K pathway (e.g., PIK3CA mutations) or other predictive biomarkers to identify responsive subgroups [1].

- Exploring Immunomodulatory Roles: The investigation of drugs like eganelisib, which targets the PI3K-gamma isoform and has potential immunomodulatory effects, represents a promising new direction for engaging the immune system against TNBC [1].

References

Comprehensive Application Notes and Protocols: Buparlisib with Fulvestrant in HR+ Breast Cancer

Introduction and Rationale

PI3K Pathway Dysregulation in HR+ Breast Cancer

The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling mechanism that regulates essential cellular processes including proliferation, survival, metabolism, and growth. In hormone receptor-positive (HR+) breast cancer, dysregulation of this pathway frequently occurs through PIK3CA mutations (encoding the p110α isoform of PI3K), with approximately 40% of HR+/HER2- advanced breast cancers harboring these activating mutations [1]. These genetic alterations contribute significantly to endocrine therapy resistance by establishing bidirectional crosstalk between the PI3K pathway and estrogen receptor (ER) signaling, ultimately promoting estrogen-independent tumor growth and survival [2] [3]. The prevalence of PI3K pathway alterations in HR+ breast cancer, coupled with its role in resistance mechanisms, establishes a strong rationale for targeting this pathway in combination with endocrine therapies such as fulvestrant.

Buparlisib Mechanism of Action

This compound (codenamed BKM120) is an oral pan-class I PI3K inhibitor that selectively targets all four isoforms of class I PI3K (p110α, β, δ, and γ) in an ATP-competitive manner [4] [2]. By inhibiting these enzymes, this compound blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing activation of the PI3K/AKT/mTOR signaling cascade [2]. This inhibition results in reduced tumor cell proliferation, induction of apoptosis, and anti-angiogenic effects in susceptible tumor cell populations [5]. Preclinical models demonstrated that this compound combined with fulvestrant produces synergistic antitumor activity in ER+ breast cancer xenografts, providing the foundational evidence for clinical development of this combination [3] [6].

Table 1: Key Characteristics of this compound

| Property | Specification |

|---|---|

| Chemical name | 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine |

| Molecular formula | C18H21F3N6O2 |

| Molecular weight | 410.401 g·mol−1 |

| Target | Pan-class I PI3K inhibitor (α, β, δ, γ isoforms) |

| IC50 values | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM |

| Administration | Oral |

| Recommended dose | 100 mg daily (continuous or intermittent) |

Clinical Efficacy Data

Phase I Trials

The initial Phase I trial (NCT01339442) established the safety profile and recommended Phase II dose of this compound in combination with fulvestrant [6] [7]. This study employed a standard 3+3 design to evaluate this compound at 80 mg and 100 mg daily doses combined with fulvestrant (500 mg IM on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles). The trial determined the maximum tolerated dose (MTD) as this compound 100 mg daily plus fulvestrant, with dose-limiting toxicities primarily comprising hepatic transaminase elevations, hyperglycemia, and rash [6]. Among 29 evaluable patients, the clinical benefit rate was 58.6% (95% CI: 40.7–74.5%), demonstrating preliminary efficacy in a heavily pretreated population [7]. Interestingly, response was not clearly associated with PIK3CA mutation status, though loss of PTEN, progesterone receptor negativity, or TP53 mutations were more common in resistant cases [6].

Phase III Clinical Trials

The BELLE-2 trial (NCT01610284) was a randomized, double-blind, placebo-controlled, multicenter Phase III study that enrolled 1,147 postmenopausal women with aromatase inhibitor-resistant, HR+/HER2- advanced breast cancer [3]. Patients were randomized to receive this compound (100 mg/day) or placebo plus fulvestrant. The study met its primary endpoint, demonstrating significantly improved progression-free survival (PFS) in the this compound combination arm compared to fulvestrant alone (6.9 vs. 5.0 months; HR 0.78, 95% CI 0.67–0.89; p=0.00021) [3]. In a prespecified analysis of patients with activated PI3K pathway status (n=372), median PFS was 6.8 versus 4.0 months (HR 0.76, 95% CI 0.60–0.97; p=0.014) [3]. An exploratory analysis using circulating tumor DNA (ctDNA) revealed particularly enhanced benefit in patients with PIK3CA mutations detected in plasma (median PFS: 7.0 vs. 3.2 months; HR 0.58, 95% CI 0.41–0.82) [8].

The BELLE-3 trial (NCT01633060) evaluated the combination in 432 patients with HR+/HER2- advanced breast cancer who had progressed on or after endocrine therapy and mTOR inhibitors [9]. This population represented a more treatment-resistant group, yet still demonstrated significantly longer PFS with this compound plus fulvestrant compared to placebo plus fulvestrant (3.9 months vs. 1.8 months; HR 0.67, 95% CI 0.53–0.84; p=0.00030) [9]. These consistent findings across both Phase III trials provided compelling evidence that PI3K inhibition with this compound can reverse resistance to endocrine therapy, even in heavily pretreated patients.

Table 2: Efficacy Outcomes from Phase III Clinical Trials of this compound plus Fulvestrant

| Trial (Phase) | Population | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) | Clinical Benefit Rate |

|---|---|---|---|---|---|

| BELLE-2 (III) | Overall population (N=1,147) | This compound + Fulvestrant | 6.9 | 0.78 (0.67–0.89) | - |

| Placebo + Fulvestrant | 5.0 | - | |||

| PI3K-activated (n=372) | This compound + Fulvestrant | 6.8 | 0.76 (0.60–0.97) | - | |

| Placebo + Fulvestrant | 4.0 | - | |||

| PIK3CA mutant ctDNA (n=200) | This compound + Fulvestrant | 7.0 | 0.58 (0.41–0.82) | - | |

| Placebo + Fulvestrant | 3.2 | - | |||

| BELLE-3 (III) | Overall population (N=432) | This compound + Fulvestrant | 3.9 | 0.67 (0.53–0.84) | - |

| Placebo + Fulvestrant | 1.8 | - | |||

| Phase I | Metastatic ER+ BC (n=29) | This compound + Fulvestrant | - | - | 58.6% (40.7–74.5%) |

Safety Profile and Toxicity Management

Adverse Event Profile

The combination of this compound with fulvestrant demonstrated a characteristic on-target toxicity profile consistent with pan-PI3K inhibition [3] [9] [6]. In the BELLE-2 trial, the most common grade 3-4 adverse events in the this compound arm compared to placebo included increased alanine aminotransferase (25% vs. 1%), increased aspartate aminotransferase (18% vs. 3%), hyperglycemia (15% vs. <1%), and rash (8% vs. 0%) [3]. Similar patterns were observed in BELLE-3, with additional notable grade 3-4 adverse events including hypertension (6% vs. 4%) and fatigue (3% vs. 1%) [9]. These toxicities reflected the central role of PI3K signaling in metabolic regulation and hepatic function.

The Phase I trial provided important insights into dosing strategies to improve tolerability, finding that intermittent dosing (5 days on/2 days off) reduced toxicity while maintaining adequate drug exposure [6] [7]. This approach decreased early-onset adverse events and allowed for more sustained treatment duration in some patients. The study also monitored on-target effects through serial C-peptide measurements, which significantly increased during treatment, confirming effective pathway inhibition [6].

Toxicity Management Protocols

Based on the observed safety profile, specific management guidelines were developed for key adverse events:

Hepatic transaminase elevation: Regular monitoring of liver function tests (days 1 and 15 of initial cycles, then day 1 of subsequent cycles). For grade 2 elevations, interrupt this compound until resolution to ≤ grade 1; if resolution occurs within 7 days, maintain dose, otherwise reduce by one level. For grade 3-4 elevations, interrupt immediately and reduce dose by one level upon resolution to ≤ grade 1 [6].

Hyperglycemia: Baseline fasting glucose should be ≤120 mg/dL. For grade 1 or initial grade 2 fasting plasma glucose, maintain current dose with initiation/intensification of hypoglycemics. Grade 2 requiring re-check within 24 hours and resolution to grade 1 within 14 days; if not resolved, reduce dose by one level. Grade 3 hyperglycemia requires immediate drug omission and dose reduction upon resolution [6].

Rash: For grade 1-2 rash, maintain current dose with antihistamines or topical corticosteroids. Grade 3 rash requires omission until resolution to ≤ grade 1; if resolution within 7 days, reduce one dose level; if >7 days or grade 4, permanently discontinue [6].

Mood alterations: Baseline assessment with PHQ-9 and GAD-7 questionnaires, with ongoing monitoring. Grade 2 mood alterations lasting >14 days or any grade 3 events require dose interruption and reduction [6].

Table 3: Management of Common this compound-Related Toxicities

| Adverse Event | Monitoring | Grade 2 | Grade 3 | Grade 4 |

|---|---|---|---|---|

| Transaminase elevation | LFTs days 1/15 initial cycles, then day 1 | Interrupt until ≤G1; if >7 days to resolve, reduce dose | Interrupt immediately; reduce dose upon resolution to ≤G1 | Same as grade 3 |

| Hyperglycemia | Fasting glucose regularly | Maintain dose + hypoglycemics; check in 24h; resolve to G1 in 14d or reduce dose | Omit dose; reduce upon resolution to ≤G1 | Same as grade 3 |

| Rash | Skin exam regularly | Maintain dose + topical steroids/antihistamines | Omit until ≤G1; if ≤7d to resolve, reduce dose; if >7d, D/C | Permanent discontinuation |

| Mood alterations | PHQ-9, GAD-7 at baseline and regularly | If >14 days, interrupt and consider dose reduction | Interrupt and reduce dose | Permanent discontinuation |

Biomarker Analysis and Patient Selection

PIK3CA Mutation Detection Methods

The efficacy of this compound plus fulvestrant appears enhanced in molecularly selected populations, particularly those with PIK3CA mutations [3] [8]. Two primary methods were employed in clinical trials for detecting PI3K pathway activation:

Tumor tissue analysis: Archival tumor tissue samples were analyzed for PIK3CA mutations and PTEN expression loss using next-generation sequencing and immunohistochemistry, respectively [3]. However, this method showed limitations due to tumor heterogeneity and evolutionary changes over time.

Circulating tumor DNA (ctDNA) analysis: Blood-based collection of cell-free DNA enabled non-invasive assessment of PIK3CA mutation status through digital droplet PCR or next-generation sequencing platforms [3] [8]. This approach captured spatial and temporal heterogeneity more effectively and emerged as potentially more predictive of treatment benefit.

In BELLE-2, patients with PIK3CA-mutated ctDNA derived substantial benefit from the combination (HR 0.58), whereas those with wild-type ctDNA showed no improvement (HR 1.02) [8]. This differential response suggests that ctDNA-based mutation analysis may represent a superior biomarker for patient selection compared to tissue-based testing.

Other Predictive Biomarkers

Exploratory analyses from Phase I trials identified additional potential biomarkers associated with treatment response. Loss of PTEN expression, progesterone receptor negativity, and TP53 mutations were more commonly observed in resistant cases [6] [7]. Conversely, the presence of AKT1 and ESR1 mutations did not preclude clinical benefit, suggesting that this compound may remain active in these molecular subsets [7]. These findings require validation in larger datasets but provide direction for future biomarker development.

Figure 1: Biomarker Analysis Pathway for this compound Response Prediction - This workflow illustrates the parallel approaches for tissue and liquid biopsy-based biomarker assessment to identify patients most likely to benefit from this compound plus fulvestrant treatment.

Experimental Protocols

Clinical Trial Design Methodology

The Phase III BELLE-2 trial employed a randomized, double-blind, placebo-controlled design with specific methodological considerations [3]:

- Patient population: Postmenopausal women (≥18 years) with histologically confirmed HR+/HER2- inoperable locally advanced or metastatic breast cancer progressing on or after aromatase inhibitor therapy.

- Stratification factors: PI3K pathway activation status (activated vs. non-activated vs. unknown) and visceral disease status (present vs. absent).

- Treatment regimen:

- Experimental arm: Oral this compound (100 mg/day) starting on day 15 of cycle 1 plus intramuscular fulvestrant (500 mg) on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles.

- Control arm: Matching placebo plus fulvestrant on the same schedule.

- Primary endpoint: Progression-free survival assessed by local investigators using RECIST 1.1.

- Statistical considerations: 80% power to detect a hazard ratio of 0.75 with one-sided alpha of 0.025; hierarchical testing strategy (overall population → PI3K pathway-activated patients).

Pharmacodynamic Assessment Protocol

The Phase I trial established comprehensive pharmacodynamic evaluation methods [6] [7]:

- Biomarker collection:

- Archival tumor tissue: PIK3CA mutation testing by sequencing; PTEN and progesterone receptor expression by immunohistochemistry.

- Blood samples: Circulating tumor DNA analysis for PIK3CA mutations; C-peptide measurement as a pharmacodynamic marker of PI3K pathway inhibition.

- Pharmacokinetic sampling: Plasma collection for this compound concentration measurement at multiple timepoints to assess exposure-response relationships.

- Assessment schedule:

- C-peptide: Day 1 of each cycle.

- Fasting glucose: Days 1 and 15 of first 2 cycles, then day 1 of subsequent cycles.

- Liver function tests: Days 1 and 15 of first 2 cycles, then day 1 of subsequent cycles.

Figure 2: Clinical Trial Workflow for this compound-Fulvestrant Combination - This diagram outlines the key stages in the clinical evaluation of this compound plus fulvestrant, from patient screening through endpoint assessment.

Research Applications and Future Directions

Limitations and Clinical Implications

Despite demonstrating efficacy in Phase III trials, the development of this compound for HR+ breast cancer was ultimately discontinued due to its challenging toxicity profile [4] [3]. The high incidence of grade 3-4 adverse events resulted in substantial treatment discontinuations (approximately 23% in BELLE-2), potentially limiting the full realization of clinical benefit [3]. These observations highlighted the therapeutic limitations of pan-PI3K inhibition and stimulated the development of more targeted approaches, particularly PI3Kα-specific inhibitors such as alpelisib, which offers improved tolerability while maintaining efficacy in PIK3CA-mutated tumors [1] [5].

The BELLE-2 and BELLE-3 trials provided important proof-of-concept that targeting the PI3K pathway can reverse endocrine resistance in HR+ breast cancer [3] [9]. Furthermore, the biomarker analyses from these studies established the importance of ctDNA-based mutation detection as a potentially superior approach to archival tissue testing for patient selection [8]. These findings have informed subsequent drug development strategies in this space, emphasizing the importance of molecular selection and tolerability optimization.

Future Research Directions

Several promising research directions have emerged from the this compound clinical development program:

Intermittent dosing strategies: Based on Phase I findings that intermittent scheduling (5 days on/2 days off) improved tolerability while maintaining efficacy, future PI3K inhibitor development could explore alternative dosing regimens to enhance the therapeutic index [6] [7].

Novel combination approaches: Preclinical evidence suggests potential for combining PI3K inhibitors with other targeted agents, including CDK4/6 inhibitors, to overcome resistance mechanisms [2] [10]. Early-phase trials explored this compound combinations with letrozole, tamoxifen, and other targeted agents, though development was limited by toxicity concerns [2].

Biomarker refinement: Further investigation of resistance biomarkers beyond PIK3CA mutations, including PTEN loss, TP53 mutations, and progesterone receptor status, may enable better patient selection [6] [7]. Additionally, serial ctDNA monitoring during treatment could help identify emerging resistance mechanisms and guide subsequent therapy.

PI3Kβ-sparing inhibitors: The toxicity profile of this compound may partly result from inhibition of non-α isoforms, particularly PI3Kβ, which plays important roles in metabolic regulation. Development of PI3Kβ-sparing inhibitors represents an alternative approach to improving tolerability [1].

Conclusion

The comprehensive clinical evaluation of this compound in combination with fulvestrant provided valuable insights into both the potential and limitations of PI3K pathway inhibition in HR+ breast cancer. While the combination demonstrated statistically significant and clinically meaningful improvements in progression-free survival, particularly in patients with PIK3CA-mutated tumors identified through ctDNA analysis, the toxicity profile ultimately limited its clinical utility. The development journey of this compound highlighted critical considerations for targeted therapy development, including the importance of biomarker-driven patient selection, the need for tolerable dosing strategies, and the value of pharmacodynamic monitoring. These lessons continue to inform the development of next-generation PI3K pathway inhibitors and combination strategies for patients with advanced HR+ breast cancer.

References

- 1. Efficacy and safety of PI3K inhibitors combined with ... [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. a randomised, double-blind, placebo-controlled, phase 3 trial [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. A phase 1 trial of BKM120 (this compound) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I Trial of BKM120 (this compound) in Combination with ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound plus fulvestrant versus placebo ... [sciencedirect.com]

- 9. a randomised, double-blind, placebo-controlled, phase 3 trial [pubmed.ncbi.nlm.nih.gov]

- 10. -Based Combination Therapy for Fulvestrant -Line Treatment... Second [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Buparlisib with Paclitaxel in Head and Neck Squamous Cell Carcinoma (HNSCC)

Drug Profiles and Scientific Rationale

Buparlisib (AN2025/BKM120) Profile

This compound is an orally-bioavailable pan-Class I PI3K inhibitor that targets all four isoforms (alpha, beta, gamma, and delta) of the class I PI3K p110 catalytic subunit in an ATP-competitive manner. [1] Preclinical studies demonstrate that this compound inhibits activation of the PI3K/AKT/mTOR pathway and induces proliferation arrest. [1] The drug has shown particular efficacy in cancer models with PIK3CA mutations, with inhibitory effects being more pronounced in cell lines harboring these mutations compared to wild-type counterparts. [1] A critical pharmacological property of this compound is its excellent brain penetration, with brain-plasma ratios between 1.5-2 demonstrated in preclinical models, unaffected by efflux transporters at the blood-brain barrier. [2] This characteristic makes it particularly suitable for treating cancers with potential for CNS involvement.

Paclitaxel Profile and Combination Rationale

Paclitaxel is a microtubule-stabilizing agent that promotes tubulin polymerization and inhibits microtubule depolymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. [3] In HNSCC, paclitaxel has demonstrated single-agent activity and has been combined with carboplatin concurrently with radiotherapy for regionally advanced disease. [3] The scientific rationale for combining this compound with paclitaxel stems from their complementary mechanisms of action: while paclitaxel targets microtubule dynamics, this compound inhibits the PI3K pathway, which is frequently dysregulated in HNSCC. Importantly, research has revealed that this compound itself exhibits microtubule-destabilizing activity through binding to the colchicine site on tubulin, suggesting potential synergistic effects with paclitaxel. [4]

Clinical Trial Evidence and Safety Profile

Efficacy Data from Clinical Studies

Table 1: Clinical Efficacy of this compound plus Paclitaxel in HNSCC Clinical Trials

| Trial Name/Phase | Patient Population | Treatment Arms | Overall Survival (Median) | Progression-Free Survival (Median) | Objective Response Rate |

|---|---|---|---|---|---|

| BERIL-1 (Phase 2) [5] | Platinum-pretreated R/M HNSCC | This compound + Paclitaxel vs Placebo + Paclitaxel | HR: 0.72 (p=0.041) | 4.6 vs 3.5 months (HR: 0.65) | Not reported |

| BURAN (Phase 3) [6] | PD-1/PD-L1 pretreated R/M HNSCC | This compound + Paclitaxel vs Paclitaxel alone | 9.6 vs 9.7 months (HR: 1.02; p=0.85) | 4.1 months both arms (HR: 0.97; p=0.77) | 30.3% vs 20.7% (p=0.024) |

| Subgroup Analysis [5] | TILs-positive with PI3K pathway activation | This compound + Paclitaxel | HR: 0.43 (95% CI: 0.21-0.87; p=0.016) | Not reported | Not reported |

| Subgroup Analysis [5] | TILs-positive with NOTCH pathway activation | This compound + Paclitaxel | HR: 0.40 (95% CI: 0.18-0.90; p=0.022) | Not reported | Not reported |

The BERIL-1 phase 2 trial demonstrated statistically significant improvements in both overall survival (OS) and progression-free survival (PFS) for the this compound-paclitaxel combination compared to paclitaxel alone in platinum-pretreated recurrent/metastatic HNSCC patients. [5] However, the subsequent phase 3 BURAN trial in PD-1/PD-L1 pretreated patients did not confirm these survival benefits, showing nearly identical median OS between arms (9.6 vs 9.7 months). [6] Despite the lack of survival advantage, the combination showed a significantly higher objective response rate (30.3% vs 20.7%, p=0.024), suggesting retained biological activity. [6] Importantly, biomarker analyses from BERIL-1 revealed substantial benefits in specific molecular subgroups, particularly patients with tumor-infiltrating lymphocytes (TILs) and concurrent PI3K or NOTCH pathway activation, where hazard ratios for death were 0.43 and 0.40, respectively. [5]

Safety and Tolerability Profile

Table 2: Safety Profile of this compound plus Paclitaxel in HNSCC Clinical Trials

| Safety Parameter | BERIL-1 Trial (Phase 2) | BURAN Trial (Phase 3) |

|---|---|---|

| Most Common Grade ≥3 AEs | Hyperglycemia, anemia, neutropenia [1] | Not specified |

| Grade ≥3 AE Rate | 82% (this compound) vs 72% (placebo) [1] | 87.5% (combination) vs 59.4% (paclitaxel alone) |

| Treatment Discontinuation due to AEs | Not reported | 45.2% (combination) vs 16.9% (paclitaxel alone) |

| AE of Special Interest | Not reported | 88.2% (combination) vs 75.0% (paclitaxel alone) |

The safety profile of the this compound-paclitaxel combination demonstrates increased toxicity compared to paclitaxel monotherapy. In the phase 3 BURAN trial, grade 3 or higher adverse events occurred in 87.5% of patients receiving the combination versus 59.4% receiving paclitaxel alone. [6] Treatment-related grade 3 or higher AEs were reported in 71.0% versus 33.8%, respectively. [6] Notably, hyperglycemia has been consistently reported as a common adverse effect of this compound, consistent with its mechanism of action as a PI3K inhibitor. [1] The BURAN trial reported that AEs led to study drug discontinuation in 45.2% of patients in the combination group versus 16.9% in the paclitaxel alone group. [6] These findings highlight the need for careful patient selection and management when administering this combination.

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Viability and Proliferation Assays:

- Cell Lines: Utilize HNSCC cell lines with different molecular backgrounds, including those with PIK3CA mutations (e.g., CAL33 with endogenous PIK3CA H1047R mutation) and wild-type PIK3CA (e.g., CAL27). [1] Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. [7]

- Drug Treatment: Prepare stock solutions of this compound in DMSO and paclitaxel according to manufacturer specifications. [8] For combination studies, use fixed concentration ratios based on individual IC₅₀ values. Treat cells with serial dilutions of single agents or combinations.